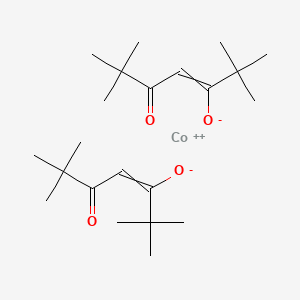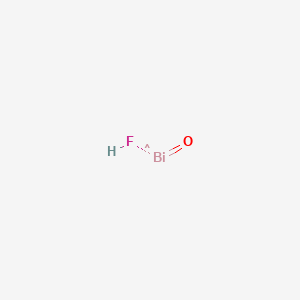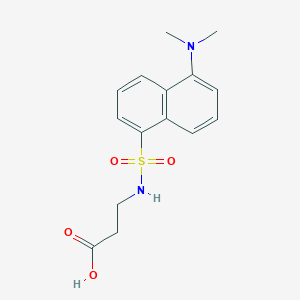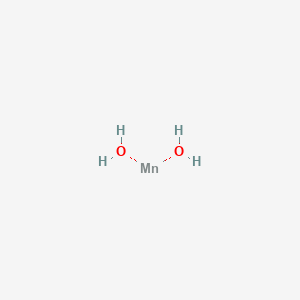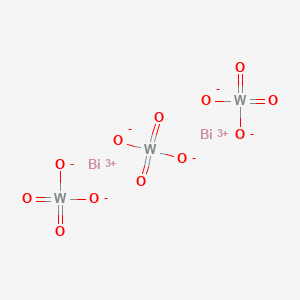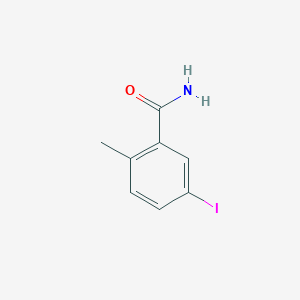
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is a chemical compound formed by the combination of hydrogen tribromide and 1-methyl-2-pyrrolidinone in a 1:2 molar ratio. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) typically involves the direct reaction of hydrogen tribromide with 1-methyl-2-pyrrolidinone. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the product. The general reaction can be represented as:
HBr3+2C5H9NO→C5H9NO⋅HBr3
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where hydrogen tribromide gas is bubbled through a solution of 1-methyl-2-pyrrolidinone. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) can undergo oxidation reactions, where the bromine atoms are involved in the formation of bromine-containing products.
Reduction: This compound can also participate in reduction reactions, where the bromine atoms are reduced to bromide ions.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Nucleophiles: Typical nucleophiles include hydroxide ions, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromine-containing organic compounds, while reduction may produce bromide salts.
Wissenschaftliche Forschungsanwendungen
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in bromination reactions.
Catalysis: This compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) exerts its effects involves the interaction of the bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition and substitution reactions, influencing the reactivity and stability of the compound. The 1-methyl-2-pyrrolidinone component acts as a stabilizing agent, enhancing the solubility and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (11): This compound has a different stoichiometry and may exhibit different reactivity and applications.
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (13): Another variant with a different molar ratio, affecting its chemical properties.
Uniqueness: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is unique due to its specific molar ratio, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over bromination reactions and other chemical processes.
Eigenschaften
CAS-Nummer |
14977-38-9 |
|---|---|
Molekularformel |
C5H9Br3NO- |
Molekulargewicht |
338.84 g/mol |
InChI |
InChI=1S/C5H9NO.Br3/c1-6-4-2-3-5(6)7;1-3-2/h2-4H2,1H3;/q;-1 |
InChI-Schlüssel |
NMCRJENRIUQONS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=O.Br[Br-]Br |
Synonyme |
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


